1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine
Overview
Description
1,4-Dioxaspiro[44]nonan-7-ylmethanamine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure containing a dioxane ring fused to a nonane ring, with a methanamine group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: The compound’s unique structure makes it a candidate for use in materials science and the development of novel polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with a different ring size.
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar core structure but different functional groups.
1,4-Dioxa-7-azaspiro[4.4]nonane: This compound includes a nitrogen atom in the spirocyclic structure, offering different chemical properties.
Uniqueness
1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine is unique due to its specific combination of a dioxane ring and a nonane ring with a methanamine group. This structure provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-8-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYAYVWLCURXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512644-89-1 | |
Record name | 1-{1,4-dioxaspiro[4.4]nonan-7-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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